An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, a fascinating indole derivative with significant potential in neuroprotective and antioxidant research. We will delve into its chemical architecture, explore a plausible synthetic pathway with detailed mechanistic insights, and discuss its known biological activities and future applications.
Introduction: A Molecule of Interest
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid, also known as 5-methoxytryptamine-2-carboxylic acid, belongs to the vast and functionally diverse family of indole alkaloids. Its structure is closely related to the neurotransmitter serotonin and the hormone melatonin, suggesting a potential for interaction with serotonergic pathways. The presence of a carboxylic acid group at the 2-position, a methoxy group at the 5-position, and an aminoethyl side chain at the 3-position creates a unique chemical entity with a distinct pharmacological profile.[1] Preliminary studies have highlighted its potential as a neuroprotective agent, an antioxidant, and even as a molecule with anticancer properties, making it a compelling subject for further investigation in drug discovery and development.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is fundamental for its application in research and development.
Chemical Structure and Identifiers
The molecule consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring.[1] Key functional groups that dictate its chemical behavior include a carboxylic acid at position C2, an aminoethyl side chain at C3, and a methoxy group at C5.
Table 1: Chemical Identifiers
| Property | Value |
| IUPAC Name | 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid |
| CAS Number | 52648-13-2[2] |
| Molecular Formula | C12H14N2O3[3][4] |
| Molecular Weight | 234.25 g/mol [2][3][4] |
| InChI | InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16)[2][4] |
| SMILES | COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O[4] |
Spectroscopic Data (Predicted)
-
¹H NMR: Protons on the aromatic and pyrrole rings would appear in the aromatic region (δ 6.5-7.5 ppm). The methylene protons of the aminoethyl side chain would likely appear as two distinct multiplets in the upfield region. The methoxy protons would be a sharp singlet around δ 3.8 ppm. The amine and carboxylic acid protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic and indole ring carbons would resonate in the δ 100-140 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 170 ppm). The methoxy carbon would be around δ 55 ppm.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amine and indole NH, C=O stretching for the carboxylic acid, and C-O stretching for the methoxy group.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 234.25.
Synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
A robust and reproducible synthetic route is crucial for the further investigation of this molecule. While a specific, detailed protocol for this exact compound is not widely published, a plausible multi-step synthesis can be designed based on well-established indole synthetic methodologies. The proposed pathway involves the initial construction of the 5-methoxyindole-2-carboxylic acid core, followed by the introduction of the 2-aminoethyl side chain at the C3 position.
Proposed Synthetic Pathway
The synthesis can be logically divided into two main stages:
-
Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate. This intermediate can be efficiently prepared using the Reissert indole synthesis.
-
Stage 2: Introduction of the 2-Aminoethyl Side Chain and Hydrolysis. This involves a Vilsmeier-Haack formylation at the C3 position, followed by a series of transformations to build the aminoethyl group, and finally, hydrolysis of the ester to yield the target carboxylic acid.
Caption: Proposed synthetic pathway for 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical sequence of reactions based on established chemical principles. Researchers should optimize conditions and validate each step.
Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)
-
Rationale: The Reissert indole synthesis provides a reliable method for constructing the indole-2-carboxylate core from an appropriately substituted o-nitrotoluene derivative.
-
Procedure:
-
Nitrate 2-methyl-4-methoxyaniline to introduce a nitro group ortho to the methyl group.
-
Condense the resulting 4-methoxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-(4-methoxy-2-nitrophenyl)-2-oxoacetate (C).
-
Perform a reductive cyclization of the intermediate (C) using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or zinc dust in acetic acid, to yield ethyl 5-methoxy-1H-indole-2-carboxylate (D).
-
Step 2: Vilsmeier-Haack Formylation of Ethyl 5-methoxy-1H-indole-2-carboxylate (D)
-
Rationale: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at this position.
-
Procedure:
-
Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (D) in an anhydrous solvent like DMF.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and neutralize to precipitate the product, ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E).
-
Step 3: Henry Reaction of Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate (E)
-
Rationale: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that will convert the aldehyde into a nitrovinyl group, which can then be reduced to the desired aminoethyl side chain.
-
Procedure:
-
Dissolve the 3-formyl derivative (E) in nitromethane.
-
Add a base, such as ammonium acetate or an amine base, and heat the mixture to drive the condensation and subsequent dehydration.
-
After the reaction is complete, cool the mixture and isolate the product, ethyl 5-methoxy-3-(2-nitrovinyl)-1H-indole-2-carboxylate (F).
-
Step 4: Reduction of the Nitrovinyl Group
-
Rationale: The nitro group can be readily reduced to a primary amine using various reducing agents.
-
Procedure:
-
Dissolve the nitrovinyl compound (F) in a suitable solvent like THF or ethanol.
-
Add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature, or perform catalytic hydrogenation using Raney nickel or palladium on carbon.
-
Carefully quench the reaction and work up to isolate ethyl 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylate (G).
-
Step 5: Hydrolysis of the Ester
-
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the amino ester (G) in a mixture of ethanol and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid (H).
-
The product can be further purified by recrystallization.
-
Biological Activity and Mechanism of Action
While research on 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is still in its early stages, preliminary findings suggest a range of interesting biological activities.
Neuroprotective Effects
Studies have indicated that this compound may possess neuroprotective properties, potentially by mitigating neuronal damage.[1] Its structural similarity to serotonin suggests that it might interact with the serotonergic system, which plays a crucial role in mood, cognition, and neuronal health. The precise mechanism of its neuroprotective action is yet to be fully elucidated but could involve modulation of neurotransmitter signaling pathways or protection against excitotoxicity.
Antioxidant Properties
The indole nucleus is known to have antioxidant activity, and this compound has shown promise in reducing oxidative stress.[1] Oxidative stress is a key contributor to the pathophysiology of numerous diseases, including neurodegenerative disorders. The ability of this molecule to scavenge free radicals or upregulate endogenous antioxidant defense mechanisms is an area of active investigation.
Caption: Potential biological activities and mechanisms of action.
Potential Anticancer Activity
Preliminary research has also suggested that 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid may inhibit the proliferation of cancer cells.[1] The indole scaffold is present in many anticancer drugs, and the unique substitution pattern of this molecule could confer novel mechanisms of anticancer activity. Further studies are needed to identify the specific cellular targets and signaling pathways involved.
Applications in Research and Drug Development
The diverse biological activities of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid make it a valuable tool for various research applications and a promising lead compound for drug development.
-
Neuroscience Research: As a potential neuroprotective agent, it can be used as a chemical probe to study the mechanisms of neuronal cell death and survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Drug Discovery: Its unique structure can serve as a scaffold for the design and synthesis of novel therapeutic agents targeting the serotonergic system, or for the development of new antioxidants and anticancer drugs.
-
Pharmacological Studies: The compound can be utilized to investigate the structure-activity relationships of indole derivatives and to better understand the molecular requirements for interaction with specific biological targets.
Conclusion
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is a molecule with a rich chemical structure and promising biological activities. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this intriguing indole derivative. The proposed synthetic pathway offers a starting point for its chemical synthesis, which will be instrumental in enabling more in-depth biological and pharmacological investigations. As our understanding of this compound grows, it may pave the way for the development of new and effective treatments for a range of human diseases.
References
-
PrecisionFDA. 3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Available at: [Link]
-
PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
